molecular formula C17H16N2OS B2788532 [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol CAS No. 318247-55-1

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol

Cat. No. B2788532
CAS RN: 318247-55-1
M. Wt: 296.39
InChI Key: VJJVDUDIFMFYCO-UHFFFAOYSA-N
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Description

“[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 318247-55-1. It has a molecular weight of 296.39 and its IUPAC name is [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16N2OS/c1-19-17(21-14-10-6-3-7-11-14)15(12-20)16(18-19)13-8-4-2-5-9-13/h2-11,20H,12H2,1H3 . This indicates that the compound has a pyrazole ring (a five-membered ring with two nitrogen atoms) substituted with a methyl group, a phenyl group, and a phenylsulfanyl group .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 134 - 136 degrees Celsius .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-19-17(21-14-10-6-3-7-11-14)15(12-20)16(18-19)13-8-4-2-5-9-13/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJVDUDIFMFYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol

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